N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide and related derivatives typically involves condensation reactions, facilitated by catalysts such as carbodiimide. Studies have explored the synthesis of similar compounds by employing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, highlighting a convenient and fast method for obtaining these compounds, confirmed by IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as benzimidazolyl acetamides, has been extensively studied using X-ray crystallography and NMR techniques. These studies reveal the presence of intramolecular hydrogen bonding, which stabilizes the molecular conformation and contributes to an extended planar structural pattern (Banerjee et al., 1991).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, exhibit a wide range of biological activities including anticancer . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that contribute to their anticancer activity . The specific interactions and resulting changes would depend on the specific targets and the biochemical pathways involved.
Biochemical Pathways
Benzimidazole derivatives are known to affect various mechanisms of action as anticancer agents . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
It is known that in mammals, similar compounds like fuberidazole are rapidly metabolised by hydrolysis and hydroxylation . Elimination is mainly in the urine . These properties would impact the bioavailability of the compound.
Result of Action
Benzimidazole derivatives are known to exhibit anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide. For instance, it is known that similar compounds like fuberidazole are stable to hydrolysis in pure water, under sterile conditions, but sensitive to light . These factors could potentially influence the action and efficacy of this compound.
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8(17)14-9-4-5-10-11(7-9)16-13(15-10)12-3-2-6-18-12/h2-7H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUWMPAQQXMMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.